4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one
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Overview
Description
4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
- Multicomponent Reactions : A study revealed the use of imidazo[1,5-a]pyridine carbenes in multicomponent reactions, demonstrating their utility in producing fully substituted furans (Pan et al., 2010).
Cytotoxic Activity
- Cancer Cell Line Inhibition : Novel compounds with imidazo[2,1-b]thiazole scaffolds were synthesized and tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors (Ding et al., 2012).
Antimycobacterial Activity
- Drug-Resistant Strains : Imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and found effective against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Antiviral Activity
- Rhinovirus Inhibition : A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed potential as antirhinovirus agents (Hamdouchi et al., 1999).
N-Heterocyclic Carbenes
- Stable Carbene Generation : The imidazo[1,5-a]pyridine structure was found to be a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Alzheimer's Disease
- Potential Anti-Alzheimer's Agents : Novel N-benzylated derivatives of (pyrrolidin-2-one) / (imidazolidin-2-one) were synthesized and showed promising anti-Alzheimer's profiles (Gupta et al., 2020).
Anticancer Activity
- Piperazine-2,6-dione Derivatives : A study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity (Kumar et al., 2013).
Antifungal Activities
- Imidazo[1,2-a]pyridines : The synthesis of novel imidazo[1,2-a]pyridines and their evaluation for antifungal activities revealed moderate effectiveness against various fungal strains (Göktaş et al., 2014).
Antimicrobial Activity
- Benzylated Derivatives : New sulfonamide and amide derivatives of piperazine containing the imidazo[1,2-b]pyridazine moiety were synthesized and displayed in vitro antimicrobial activity (Bhatt et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one” is not available in the search results, it’s worth noting that compounds containing the imidazo[1,2-a]pyridine unit have been discovered as CDK4/6 inhibitors, which are attractive therapeutic targets for the treatment of cancer .
Future Directions
The future directions for “4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridine-6-carbonyl)-3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-4-3-5-17(12-15)13-24-10-11-25(16(2)20(24)26)21(27)18-6-7-19-22-8-9-23(19)14-18/h3-9,12,14,16H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDJMOGLRSEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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